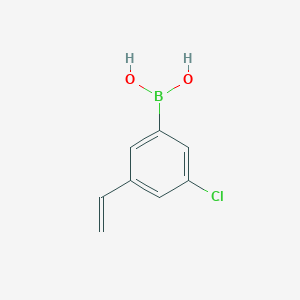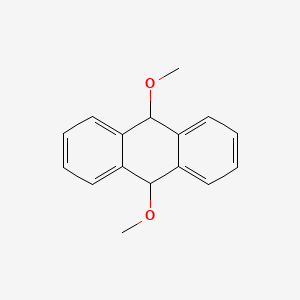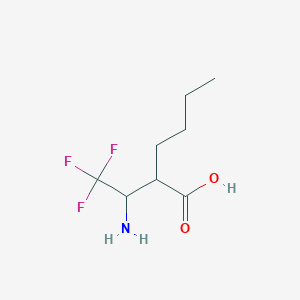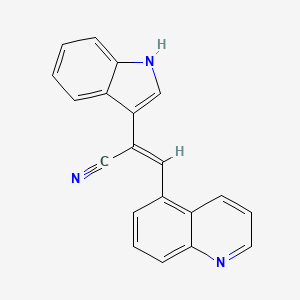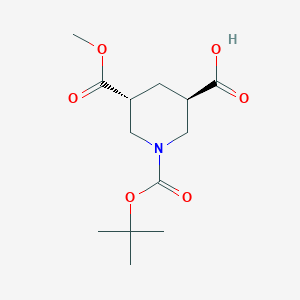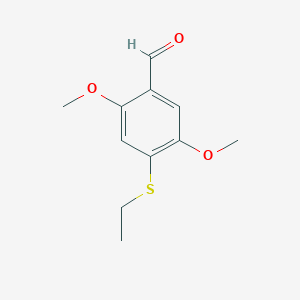![molecular formula C15H23ClN2O B11759486 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O. It is known for its unique structure, which includes a benzaldehyde core substituted with dimethyl groups and a piperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Benzaldehyde Core: The starting material, 2,5-dimethylbenzaldehyde, is prepared through standard aromatic substitution reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 4-methylpiperazine reacts with the benzaldehyde derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
作用机制
The mechanism of action of 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and enzyme inhibition .
相似化合物的比较
2,5-Dimethylbenzaldehyde: Lacks the piperazine moiety, making it less versatile in terms of biological activity.
4-Methylpiperazine: Lacks the benzaldehyde core, limiting its reactivity in organic synthesis.
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid: An oxidized derivative with different chemical properties.
Uniqueness: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is unique due to its combination of a benzaldehyde core and a piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C15H23ClN2O |
|---|---|
分子量 |
282.81 g/mol |
IUPAC 名称 |
2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-8-14(13(2)15(9-12)11-18)10-17-6-4-16(3)5-7-17;/h8-9,11H,4-7,10H2,1-3H3;1H |
InChI 键 |
MTNPKRVOYNWLDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C=O)C)CN2CCN(CC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
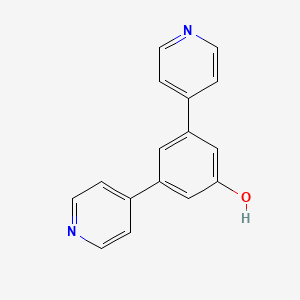
![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
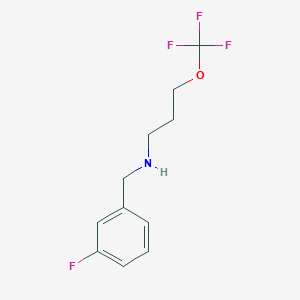
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
